molecular formula C18H17F4N3O4S B2824640 4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide CAS No. 1091476-94-6

4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide

Cat. No. B2824640
CAS RN: 1091476-94-6
M. Wt: 447.4
InChI Key: BVKUHDSBYIFMQU-UHFFFAOYSA-N
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Description

The compound “4-acetamido-N-(2-(4-fluoro-3-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide” is a complex organic molecule. It contains an acetamido group (CH3CONH2), a trifluoromethyl group (CF3), and a sulfonamido group (RSO2NR’R’') attached to a benzene ring, which is a common structure in many organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The trifluoromethyl, acetamido, and sulfonamido groups would be introduced through various reactions . Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, with the various functional groups attached. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating acetamido group. The sulfonamido group could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorination Techniques : Alkali metal fluorides, such as potassium fluoride and cesium fluoride, are efficient agents for the fluorination of sulfonates, potentially relevant for synthesizing fluorinated derivatives like the specified compound (Fritz-Langhals, 1994).
  • Reactivity and Synthesis : Research on N-allyl- and N,N-diallyltrifluoromethanesulfonamides under oxidizing conditions has demonstrated unique reactivity that could be applicable to the synthesis or modification of similar sulfonamide compounds (Astakhova et al., 2018).

Biological Applications

  • Anticancer Activity : Sulfonamide derivatives have been screened for anticancer activity, showing potential as therapeutic agents against various cancer cell lines. This suggests that structurally related compounds may also possess biological activities worth exploring (Ghorab et al., 2015).
  • Antimalarial and Antiviral Research : Studies on sulfonamide derivatives against malaria and their potential utilization against COVID-19 highlight the versatility of sulfonamides in drug discovery for infectious diseases (Fahim & Ismael, 2021).

Material Science and Imaging

  • Imaging and Labeling Applications : The use of specific sulfonamide derivatives for immunofluorescence demonstrates their utility in biochemical research and diagnostic imaging, indicating potential applications for related compounds in these areas (Rothbarth et al., 1975).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it’s handled .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity if it’s a drug .

properties

IUPAC Name

4-acetamido-N-[2-[[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O4S/c1-11(26)25-13-4-2-12(3-5-13)17(27)23-8-9-24-30(28,29)14-6-7-16(19)15(10-14)18(20,21)22/h2-7,10,24H,8-9H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKUHDSBYIFMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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